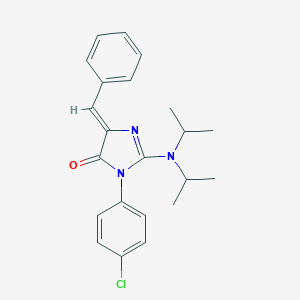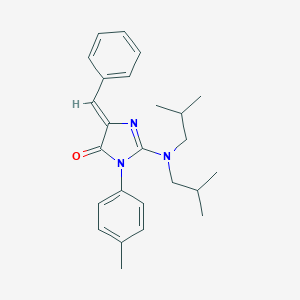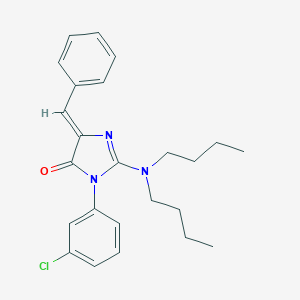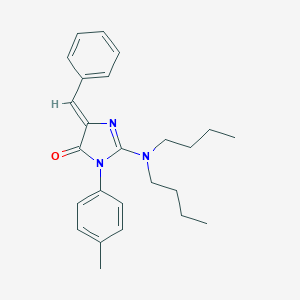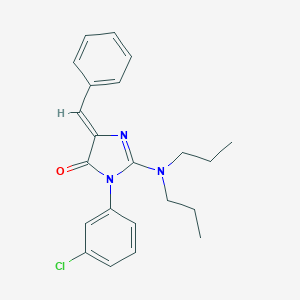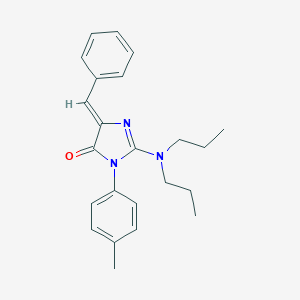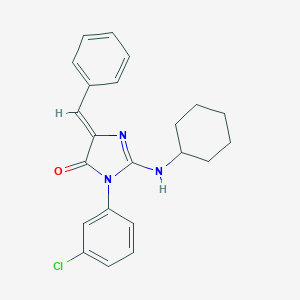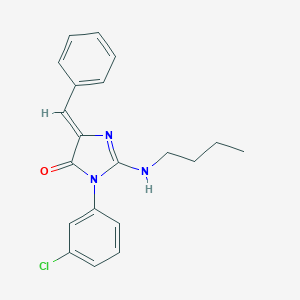
4,6-Bis(hexyloxy)isophthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Bis(hexyloxy)isophthalonitrile, also known as 6ODBIN, is an organic compound that has gained significant attention in the field of materials science and chemistry due to its unique properties. This compound is a type of isophthalonitrile, which is a class of compounds that have been studied extensively for their potential applications in various fields.
科学的研究の応用
4,6-Bis(hexyloxy)isophthalonitrile has been studied for its potential applications in various fields, including materials science, chemistry, and biology. In materials science, 4,6-Bis(hexyloxy)isophthalonitrile has been used as a building block for the synthesis of functional materials, such as liquid crystals, polymers, and organic semiconductors. In chemistry, 4,6-Bis(hexyloxy)isophthalonitrile has been used as a precursor for the synthesis of other isophthalonitrile derivatives with different properties. In biology, 4,6-Bis(hexyloxy)isophthalonitrile has been studied for its potential as a fluorescent probe for imaging biological systems.
作用機序
The mechanism of action of 4,6-Bis(hexyloxy)isophthalonitrile is not well understood, but it is believed to involve the interaction of the compound with biological molecules, such as proteins and lipids. The hexyloxy groups on the compound make it highly lipophilic, which allows it to penetrate biological membranes and interact with membrane-bound proteins. The nitrile group on the compound also makes it a potential hydrogen bond acceptor, which may allow it to interact with hydrogen bond donors in biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-Bis(hexyloxy)isophthalonitrile are not well characterized, but some studies have suggested that it may have an impact on cellular signaling pathways. For example, one study showed that 4,6-Bis(hexyloxy)isophthalonitrile could inhibit the activity of protein kinase C, an enzyme that plays a key role in cellular signaling. Another study showed that 4,6-Bis(hexyloxy)isophthalonitrile could modulate the activity of ion channels in neurons, which could have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 4,6-Bis(hexyloxy)isophthalonitrile in lab experiments is its versatility as a building block for the synthesis of other compounds. Its unique properties make it a valuable tool for the development of functional materials and new chemical entities. However, one limitation of using 4,6-Bis(hexyloxy)isophthalonitrile is its relatively low solubility in common solvents, which can make it difficult to work with in certain applications.
将来の方向性
There are many potential future directions for research on 4,6-Bis(hexyloxy)isophthalonitrile. One area of interest is the development of new materials based on 4,6-Bis(hexyloxy)isophthalonitrile and its derivatives. These materials could have applications in areas such as electronics, sensors, and drug delivery. Another area of interest is the study of 4,6-Bis(hexyloxy)isophthalonitrile's interactions with biological molecules, which could lead to the development of new probes for imaging and sensing biological systems. Additionally, further studies on the mechanism of action of 4,6-Bis(hexyloxy)isophthalonitrile could provide insights into its potential as a therapeutic agent for the treatment of diseases such as cancer and neurological disorders.
Conclusion
In conclusion, 4,6-Bis(hexyloxy)isophthalonitrile is a unique compound with potential applications in various fields, including materials science, chemistry, and biology. Its synthesis method has been optimized to produce high yields of pure product, and its versatility as a building block for the synthesis of other compounds makes it a valuable tool for research. Further studies on the mechanism of action of 4,6-Bis(hexyloxy)isophthalonitrile and its potential applications in various fields could lead to the development of new materials, probes, and therapeutic agents.
合成法
The synthesis of 4,6-Bis(hexyloxy)isophthalonitrile involves the reaction of 4,6-dihydroxyisophthalonitrile with hexyl bromide in the presence of potassium carbonate. The reaction takes place under reflux conditions in N,N-dimethylformamide (DMF) solvent. The product is obtained after purification by column chromatography and recrystallization. This method has been optimized to produce high yields of 4,6-Bis(hexyloxy)isophthalonitrile with good purity.
特性
分子式 |
C20H28N2O2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
4,6-dihexoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C20H28N2O2/c1-3-5-7-9-11-23-19-14-20(24-12-10-8-6-4-2)18(16-22)13-17(19)15-21/h13-14H,3-12H2,1-2H3 |
InChIキー |
QYKUJUGHPIIWRQ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)C#N)OCCCCCC |
正規SMILES |
CCCCCCOC1=CC(=C(C=C1C#N)C#N)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






